4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
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Overview
Description
4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a synthetic compound that belongs to the class of fluoroquinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the fluoroquinazoline moiety in its structure contributes to its potential therapeutic applications.
Mechanism of Action
Target of Action
It is structurally similar to fluoroquinolones , which primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication, making them effective targets for antimicrobial agents .
Mode of Action
Considering its structural similarity to fluoroquinolones , it might inhibit the bacterial DNA gyrase and topoisomerase IV, thereby preventing DNA replication and leading to bacterial cell death .
Biochemical Pathways
Fluoroquinolones, to which this compound is structurally similar , interfere with the DNA replication pathway in bacteria by inhibiting DNA gyrase and topoisomerase IV .
Pharmacokinetics
Fluoroquinolones, which are structurally similar , are known for their good absorption and broad distribution in the body . They are metabolized in the liver and excreted via the kidneys .
Result of Action
Fluoroquinolones, to which this compound is structurally similar , cause bacterial cell death by inhibiting DNA replication .
Preparation Methods
The synthesis of 4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Fluoroquinazoline Core: The synthesis begins with the preparation of the 7-fluoroquinazoline core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the Piperazine Moiety: The next step involves the introduction of the piperazine ring at the 4-position of the fluoroquinazoline core. This can be accomplished through nucleophilic substitution reactions.
Attachment of the Pyrimidine Group: The final step is the attachment of the N,N-dimethylpyrimidin-2-amine group to the piperazine ring. This step may involve coupling reactions using suitable reagents and catalysts.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with different biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups in the compound, potentially altering its biological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions will depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer activities. It is used in assays to evaluate its efficacy against various pathogens and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science.
Comparison with Similar Compounds
4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:
Piperaquine: Piperaquine is an antimalarial agent with a similar piperazine moiety. it lacks the fluoroquinazoline and pyrimidine groups, making it less versatile in terms of biological activity.
Norfloxacin: Norfloxacin is a fluoroquinolone antibiotic with a similar quinazoline core. it does not contain the piperazine and pyrimidine groups, which may limit its range of applications.
Ciprofloxacin: Ciprofloxacin is another fluoroquinolone antibiotic with a similar core structure. Like norfloxacin, it lacks the additional functional groups present in this compound, which may affect its overall activity and specificity.
Properties
IUPAC Name |
4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7/c1-24(2)18-20-6-5-16(23-18)25-7-9-26(10-8-25)17-14-4-3-13(19)11-15(14)21-12-22-17/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOFLIVAMBIZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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